N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide
Overview
Description
“N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide” is a chemical compound with the linear formula C24H21N3O2S3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This compound is related to a series of 1,3,4-thiadiazole derivatives that have been synthesized as sorafenib analogs .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . This heterocyclic core exists in numerous biologically active natural products and commercial drugs .Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available resources, it is related to a series of 1,3,4-thiadiazole derivatives that have shown significant anticancer activities . These compounds have been found to prevent the proliferation of tested cancer cells, induce apoptotic cell death, and block the cell cycle at the sub-G1 phase .
Safety and Hazards
Properties
IUPAC Name |
N-[4-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-28-20-13-9-17(10-14-20)21(27)24-19-11-7-18(8-12-19)22-25-26-23(29-22)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCZPTANPKOQFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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